3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of 4-amino-3-ethyl-5-mercapto-1,2,4-triazole with 4-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the urease enzyme, which is crucial for the survival of urease-positive microorganisms . In cancer cells, the compound induces apoptosis and inhibits cell proliferation by targeting key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique compared to other similar compounds due to its specific structural features and pharmacological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents and pharmacological profiles.
1,3,4-Thiadiazoles: These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Oxadiazoles: Another class of heterocyclic compounds with diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of triazole and thiadiazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12N4S |
---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
3-ethyl-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4S/c1-3-10-13-14-12-16(10)15-11(17-12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
KQTABVQXGDXEFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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